N-Ethoxycarbonyl-L-phenylalanine

描述

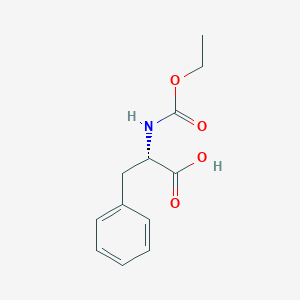

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is commonly used in peptide synthesis and various biochemical research applications.

准备方法

N-Ethoxycarbonyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

化学反应分析

N-Ethoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as amines.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

科学研究应用

Chemical Reactions

NEC-Phe undergoes several chemical reactions, including:

- Oxidation : Can form corresponding oxides under specific conditions.

- Reduction : The ethoxycarbonyl group can be reduced to amines.

- Substitution : The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

NEC-Phe has diverse applications across various fields, which are summarized below:

Chemistry

- Peptide Synthesis : NEC-Phe is utilized as a building block in peptide synthesis, facilitating the creation of various peptide derivatives.

- Intermediate in Chemical Reactions : It serves as a precursor for synthesizing other compounds, enhancing its utility in organic synthesis .

Biology

- Protein Synthesis Studies : NEC-Phe is used to investigate protein synthesis mechanisms and enzyme activities.

- Biochemical Pathways : Its role as a phenylalanine derivative allows researchers to explore its influence on neurotransmitter synthesis, particularly norepinephrine and dopamine, which are critical for neurological functions .

Pharmaceutical Industry

- Drug Development : NEC-Phe derivatives are studied for their potential therapeutic effects, particularly in developing drugs targeting metabolic disorders and cancer pathways. For instance, specific phenylalanine analogs derived from NEC-Phe have been linked to inhibitors of cancer-related enzymes .

Biocatalysis

- Recent studies have demonstrated the use of engineered enzymes (e.g., phenylalanine ammonia lyase variants) to produce various phenylalanine analogs from substrates like NEC-Phe. These biocatalytic processes have shown high enantiomeric excess values, making them valuable for synthesizing chiral compounds relevant in pharmaceuticals .

Table 1: Selected Applications and Research Findings

Notable Research Insights

- A study highlighted the production of various phenylalanine analogs using engineered biocatalysts, achieving high conversion rates and enantiomeric excess values, which are critical for pharmaceutical applications .

- Another investigation into exercise-induced metabolites revealed that certain derivatives of phenylalanine could regulate energy balance and suppress obesity, showcasing the biological relevance of NEC-Phe derivatives in metabolic health .

作用机制

The mechanism of action of N-Ethoxycarbonyl-L-phenylalanine involves its incorporation into peptides and proteins. The ethoxycarbonyl group can protect the amino group of phenylalanine during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the ethoxycarbonyl group can be removed under specific conditions to yield the desired peptide product .

相似化合物的比较

N-Ethoxycarbonyl-L-phenylalanine can be compared with other phenylalanine derivatives such as:

N-Carbobenzoxy-L-phenylalanine: Similar to this compound but with a carbobenzoxy protecting group.

N-Boc-L-phenylalanine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of an ethoxycarbonyl group.

N-Acetyl-L-phenylalanine: Features an acetyl group as the protecting group.

This compound is unique due to its specific protecting group, which offers different reactivity and stability compared to other derivatives .

生物活性

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the essential amino acid phenylalanine, which plays a critical role in various biological processes. This compound has garnered attention for its potential therapeutic applications and its involvement in metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on health, and relevant case studies.

This compound is characterized by the presence of an ethoxycarbonyl group attached to the phenylalanine backbone. This modification enhances its solubility and stability compared to standard phenylalanine. The synthesis typically involves the esterification of L-phenylalanine with ethyl chloroformate, followed by purification processes to yield the desired compound.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Precursor : As a derivative of phenylalanine, it serves as a precursor for neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .

- Antioxidant Activity : Recent studies have suggested that phenylalanine derivatives may enhance antioxidant defenses. For instance, excessive phenylalanine has been shown to increase the expression of intestinal antioxidant genes in fish models, indicating a potential role in oxidative stress management .

- Amyloid Formation Modulation : Research indicates that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions, which is relevant in neurodegenerative diseases such as phenylketonuria (PKU). This compound may influence this self-assembly process, potentially offering therapeutic avenues for preventing amyloid-related toxicity .

Biological Effects

The biological effects of this compound extend across various systems:

- Cognitive Function : Due to its role in neurotransmitter synthesis, it may improve cognitive performance and mood stabilization.

- Muscle Protein Synthesis : Amino acids like L-phenylalanine are known to activate the mTOR signaling pathway, which is essential for muscle protein synthesis. This suggests that this compound could play a role in muscle recovery and growth .

Case Studies

Several studies have explored the effects of phenylalanine derivatives:

- Phenylketonuria (PKU) Management : A study demonstrated that D-phenylalanine could inhibit the fibril formation of L-phenylalanine aggregates, suggesting a potential therapeutic strategy for managing PKU by preventing neurotoxic amyloid formation .

- Dietary Supplementation in Aquaculture : In juvenile largemouth bass, varying dietary levels of phenylalanine were associated with increased expression of antioxidant genes and improved metabolic responses, highlighting its importance in aquatic nutrition .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBBGLSAFZJOMD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。